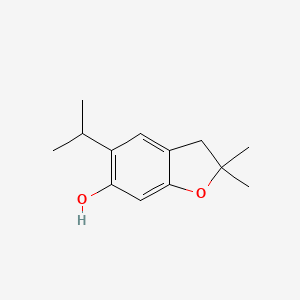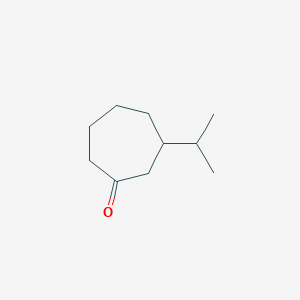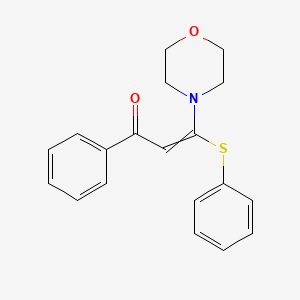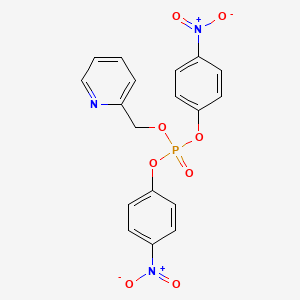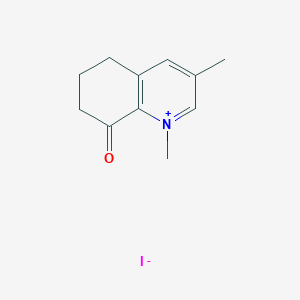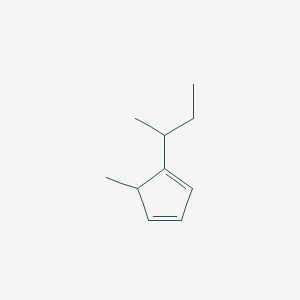
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a butan-2-yl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene. One common method is the Friedel-Crafts alkylation, where cyclopentadiene reacts with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent polymerization of cyclopentadiene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to minimize side reactions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the cyclopentadiene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentadienes.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclopentadiene: The parent compound, which lacks the butan-2-yl and methyl substitutions.
1,3-Cyclopentadiene derivatives: Compounds with various alkyl or aryl substitutions on the cyclopentadiene ring.
Uniqueness: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butan-2-yl group introduces chirality, making it a valuable compound for studying stereochemical effects in reactions and interactions.
Propiedades
Número CAS |
111324-78-8 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1-butan-2-yl-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-4-8(2)10-7-5-6-9(10)3/h5-9H,4H2,1-3H3 |
Clave InChI |
PCCCYXHJJTXTOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



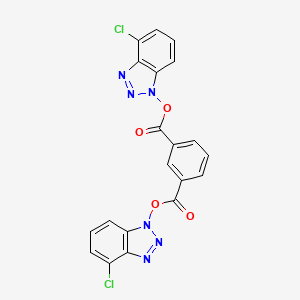
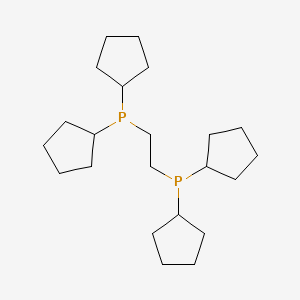

![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
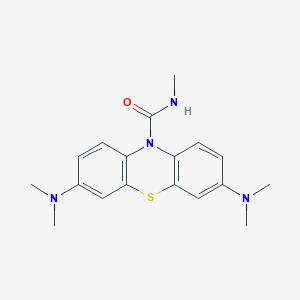
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
